molecular formula C6H5ClNNaO3S B12649365 Sodium 3-amino-4-chlorobenzenesulphonate CAS No. 59312-69-5

Sodium 3-amino-4-chlorobenzenesulphonate

Cat. No.: B12649365
CAS No.: 59312-69-5
M. Wt: 229.62 g/mol
InChI Key: FIOKHZOTSMOMDV-UHFFFAOYSA-M
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Description

Sodium 3-amino-4-chlorobenzenesulphonate is an organic compound with the molecular formula C6H5ClNNaO3S. It is a sodium salt derivative of 3-amino-4-chlorobenzenesulfonic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-amino-4-chlorobenzenesulphonate typically involves the sulfonation of 3-amino-4-chlorobenzene. The process begins with the chlorination of aniline to produce 3-amino-4-chlorobenzene, which is then sulfonated using sulfuric acid to yield 3-amino-4-chlorobenzenesulfonic acid. This acid is subsequently neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-amino-4-chlorobenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 3-amino-4-chlorobenzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-amino-4-chlorobenzenesulphonate involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the context. The sulfonate group allows it to form strong interactions with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: Sodium 3-amino-4-chlorobenzenesulphonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amino and chloro groups on the benzene ring allows for diverse chemical transformations and applications .

Properties

CAS No.

59312-69-5

Molecular Formula

C6H5ClNNaO3S

Molecular Weight

229.62 g/mol

IUPAC Name

sodium;3-amino-4-chlorobenzenesulfonate

InChI

InChI=1S/C6H6ClNO3S.Na/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1

InChI Key

FIOKHZOTSMOMDV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])N)Cl.[Na+]

Origin of Product

United States

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